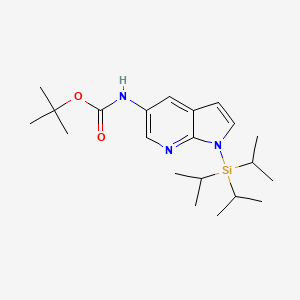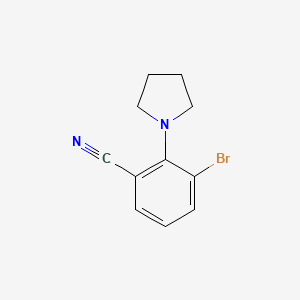
1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Biologically Active Compounds
1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole plays a significant role in the synthesis of biologically active compounds. For example, Ferrini et al. (2015) described the use of related triazole amino acids in the preparation of biologically active compounds based on the triazole scaffold, emphasizing the importance of these molecules in the creation of peptidomimetics and other bioactive substances (Ferrini et al., 2015).
Antimicrobial Activity
Leboho et al. (2014) reported on the synthesis of 7-azaindoles, including derivatives with substituents at the 2- and 5-positions, which showed notable antimicrobial activity against various bacteria and yeasts. This highlights the potential of 1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole and its derivatives in developing new antimicrobial agents (Leboho et al., 2014).
Bioactivity Against Protozoal Parasites
In a study by Leboho et al. (2015), derivatives of 7-azaindoles showed promising biological activity against the gastrointestinal protozoal parasite Giardia duodenalis. This demonstrates the potential utility of these compounds in addressing protozoal infections (Leboho et al., 2015).
Pharmaceutical Applications
Pati et al. (2021) utilized bioactive N-amino-7-azaindole as a bidentate directing group in the synthesis of pharmacologically useful 7-azaindole-based isoquinolones, highlighting the relevance of these compounds in the development of new pharmaceuticals (Pati et al., 2021).
Versatility in Medicinal Chemistry
Schirok (2006) emphasized the importance of 7-azaindoles as versatile building blocks in medicinal chemistry, particularly as bioisosteres of indoles or purines, underlining the broad utility of these compounds in drug development (Schirok, 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-[1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N3O2Si/c1-14(2)27(15(3)4,16(5)6)24-11-10-17-12-18(13-22-19(17)24)23-20(25)26-21(7,8)9/h10-16H,1-9H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMBVTAXFFTLRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=CC(=CN=C21)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Triisopropylsilanyl-5-(boc-amino)-7-azaindole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide](/img/structure/B1401855.png)
![4-[6-(4-Methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzoic acid 4-chloro-phenyl ester](/img/structure/B1401856.png)




![Dimethyl-{6-[3-(4-methyl-piperazin-1-ylmethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401866.png)


![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1401870.png)

